[(Oxan-2-yl)methyl]hydrazine
Description
[(Oxan-2-yl)methyl]hydrazine (IUPAC name: oxolan-2-ylmethylhydrazine) is a hydrazine derivative featuring a tetrahydropyran (oxane) ring linked to a hydrazine group via a methylene bridge. Its molecular formula is C₆H₁₄N₂O, with a molecular weight of 130.19 g/mol (free base) or 189.09 g/mol as the dihydrochloride salt . The oxane ring contributes to its stereoelectronic properties, enhancing stability compared to simpler hydrazine derivatives. This compound is primarily utilized in synthetic organic chemistry, particularly in the preparation of heterocyclic scaffolds via cyclization reactions . Safety data indicate that its dihydrochloride form requires careful handling, though specific toxicity profiles remain less documented compared to methyl hydrazine derivatives .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
oxan-2-ylmethylhydrazine |
InChI |
InChI=1S/C6H14N2O/c7-8-5-6-3-1-2-4-9-6/h6,8H,1-5,7H2 |
InChI Key |
IKOUNHFXBLUOMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Oxan-2-yl)methyl]hydrazine typically involves the reaction of hydrazine with a suitable precursor containing the tetrahydropyran ring. One common method is the reaction of tetrahydropyran-2-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Tetrahydropyran-2-carboxaldehyde+Hydrazine hydrate→[(Oxan-2-yl)methyl]hydrazine
The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of [(Oxan-2-yl)methyl]hydrazine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically isolated by distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
[(Oxan-2-yl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized products such as oxan-2-ylmethyl oxides.
Reduction: Reduced products like hydrazine derivatives.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
[(Oxan-2-yl)methyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(Oxan-2-yl)methyl]hydrazine involves its interaction with various molecular targets. In biological systems, it can form hydrazones with carbonyl-containing compounds, which may inhibit specific enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Hydrazine Derivatives
Hydrazine derivatives are structurally diverse, with variations in substituents influencing reactivity, biological activity, and physicochemical properties. Below is a systematic comparison of [(oxan-2-yl)methyl]hydrazine with key analogues:
Structural and Physicochemical Properties
Key Observations :
- The oxane ring in [(oxan-2-yl)methyl]hydrazine enhances steric stability and water solubility (as dihydrochloride) compared to methyl hydrazine .
- Methyl benzyl hydrazine exhibits greater lipophilicity, favoring membrane penetration in biological systems, but suffers from oxidative instability .
- Furan-based derivatives (e.g., [(5-methylfuran-2-yl)methyl]hydrazine) are more reactive due to the electron-rich furan ring, enabling applications in heterocyclic synthesis .
Key Observations :
Key Observations :
- Bis(sulfonyl)hydrazines are superior alkylating agents with reduced off-target toxicity compared to classical nitrogen mustards .
- Methyl hydrazine ’s high toxicity limits its therapeutic use, though it remains industrially significant .
- The oxane ring in [(oxan-2-yl)methyl]hydrazine may mitigate reactivity-driven toxicity, but pharmacological data are lacking .
Biological Activity
[(Oxan-2-yl)methyl]hydrazine, also known as [(Oxan-2-yl)methyl]hydrazine dihydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
Research indicates that [(Oxan-2-yl)methyl]hydrazine exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Activity : It has also been investigated for its antimicrobial properties, showing effectiveness against various pathogenic microorganisms.
The mechanisms through which [(Oxan-2-yl)methyl]hydrazine exerts its biological effects are under investigation. Its structural characteristics suggest potential interactions with various biological targets, including proteins and nucleic acids. The compound's ability to form covalent bonds with nucleophilic sites on these macromolecules may lead to modulation or inhibition of their functions, contributing to its therapeutic potential.
Case Studies and Experimental Data
- Anticancer Studies : In vitro studies have demonstrated that [(Oxan-2-yl)methyl]hydrazine can induce apoptosis in cancer cell lines. For instance, a study observed significant reductions in cell viability in treated cancer cells compared to controls, suggesting a dose-dependent effect.
- Antimicrobial Efficacy : A series of tests conducted against bacterial strains revealed that [(Oxan-2-yl)methyl]hydrazine exhibits notable antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined for various pathogens, indicating effective inhibition at relatively low concentrations.
- Toxicological Assessments : Toxicity studies have been essential in understanding the safety profile of [(Oxan-2-yl)methyl]hydrazine. In animal models, doses were evaluated for their effects on body weight and organ health over extended periods. Results indicated that while some toxicity was observed at high doses, lower doses were well tolerated .
Comparative Analysis with Similar Compounds
To better understand the unique properties of [(Oxan-2-yl)methyl]hydrazine, it is useful to compare it with structurally similar compounds:
Future Directions in Research
Further research is warranted to elucidate the specific biochemical pathways affected by [(Oxan-2-yl)methyl]hydrazine. Ongoing studies aim to:
- Investigate the compound's interaction with specific molecular targets.
- Explore its potential synergistic effects when combined with other therapeutic agents.
- Assess long-term safety and efficacy through clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
